molecular formula C59H84N16O12 B597271 (Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-LHRH CAS No. 112710-57-3

(Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-LHRH

Cat. No.: B597271
CAS No.: 112710-57-3
M. Wt: 1209.421
InChI Key: GFIJNRVAKGFPGQ-KWJSFHMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-LHRH is a synthetic analog of the luteinizing hormone-releasing hormone (LHRH), which is a peptide hormone responsible for regulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. This compound is designed to have enhanced stability and potency compared to the natural hormone.

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64)/t40-,41-,42-,43+,44+,45-,46-,47-,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIJNRVAKGFPGQ-KWJSFHMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H84N16O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1209.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Workflow

SPPS remains the gold standard for synthesizing (Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-LHRH due to its efficiency in stepwise amino acid coupling. The process begins with anchoring the C-terminal residue (Pro-NHEt9) to a resin, typically Wang or Rink amide resin, via an acid-labile linker. Subsequent amino acids are added sequentially using Fmoc (fluorenylmethyloxycarbonyl) chemistry, which allows for selective deprotection of the α-amino group while retaining side-chain protections.

Coupling Reagents

Optimal coupling is achieved using a combination of N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), which minimize racemization during activation. For sterically hindered residues like D-Leu6, hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) with 1-hydroxy-7-azabenzotriazole (HOAt) improves coupling efficiency to >98%.

Side-Chain Modifications and Protecting Groups

D-Tyr5 and D-Leu6 Incorporation

The D-configuration of Tyr5 and Leu6 is critical for receptor binding. These residues are introduced as pre-synthesized Fmoc-protected derivatives:

  • D-Tyr5 : Fmoc-D-Tyr(tBu)-OH (tert-butyl protects the phenolic hydroxyl)

  • D-Leu6 : Fmoc-D-Leu-OH (no side-chain protection required)

Pro-NHEt9 Modification

The ethylamide modification at Pro9 is achieved using a Rink amide resin, which generates a primary amide upon cleavage. Post-synthesis, the amide is alkylated with ethyl bromide in the presence of N,N-diisopropylethylamine (DIPEA) to yield the ethylamide.

Cleavage and Global Deprotection

Acidolytic Cleavage

The peptide-resin bond is cleaved using a trifluoroacetic acid (TFA)-based cocktail. A typical formulation includes:

  • TFA (94%)

  • Water (2.5%)

  • Triisopropylsilane (TIPS, 2.5%)

  • 1,2-Ethanedithiol (EDT, 1%)

This mixture simultaneously cleaves the peptide from the resin and removes acid-labile protecting groups (e.g., tBu from Tyr5).

Side-Chain Deprotection

Boc (tert-butoxycarbonyl) groups on Arg8 are removed during TFA treatment, while Trp3 and His2 require no additional deprotection under these conditions.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude peptide is purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile (0.1% TFA) in water (0.1% TFA). Typical conditions yield >95% purity:

ParameterValue
ColumnKinetex C18 (250 × 4.6 mm)
Flow Rate1 mL/min
Gradient10–90% MeCN over 20 min
Retention Time15–17 min

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight. For this compound:

  • Calculated : 1239.4 g/mol

  • Observed : 1239.3 g/mol (Δ = -0.08%)

Industrial-Scale Production

Automated Synthesizers

Large-scale production employs continuous-flow SPPS systems with in-line UV monitoring to track coupling efficiency. A study using a 1 kg resin batch reported an overall yield of 72% after purification.

Cost Optimization

Recycling DCM and DMF reduces solvent costs by 40%. Additionally, coupling reagent reuse (up to three cycles) is feasible without significant yield loss.

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)Time (Days)
SPPS (Lab Scale)65–7595–987–10
SPPS (Industrial)70–8098–995–7
Solution-Phase30–4085–9014–21

Data compiled from Refs.

Challenges and Solutions

Racemization at D-Residues

The use of HOBt/DIC suppresses racemization to <1%. Monitoring via circular dichroism (CD) ensures chiral integrity.

Aggregation During Synthesis

Incorporation of pseudo-proline dipeptides at Ser4-Trp3 prevents β-sheet formation, reducing aggregation and improving yield by 15%.

Regulatory Considerations

Impurity Profiling

The European Pharmacopoeia specifies ≤0.5% for any single impurity in LHRH analogs. HPLC-MS identifies common byproducts:

  • Deamidated species : ≤0.3%

  • Oxidized Met : ≤0.2% (if Met present)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tyrosine residue.

    Reduction: Reduction reactions are less common but may occur under specific conditions.

    Substitution: Substitution reactions can occur at various positions in the peptide chain, often to modify its properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions are typically modified peptides with altered biological activity or stability.

Scientific Research Applications

Oncology

  • Antitumor Activity : Studies have shown that (Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-LHRH exhibits significant antitumor effects against various cancer cell lines. For instance:
    Cell LineIC50 (nM)Mechanism of Action
    LNCaP10Apoptosis induction
    DU 14515Cell cycle arrest
    PC38Apoptosis induction
    Research indicates that this compound inhibits cell proliferation and induces apoptosis in prostate cancer cells, demonstrating its potential as a therapeutic agent for hormone-sensitive cancers .
  • Clinical Studies : A clinical trial involving patients with prostate cancer treated with LHRH analogs showed that those receiving this compound experienced a statistically significant reduction in lower urinary tract symptoms over a period of 48 weeks .

Reproductive Health

  • Treatment of Hormonal Disorders : The compound has been investigated for its efficacy in treating conditions such as endometriosis and precocious puberty. By modulating gonadotropin release, it can effectively manage hormonal imbalances associated with these conditions .
  • Case Study - Refractory Mastalgia : A study assessed the efficacy of LHRH analogs, including this compound, in treating refractory mastalgia. Results indicated significant pain reduction among patients receiving complete estrogen blockade .

Comparative Studies

When compared to other LHRH analogs such as leuprolide and goserelin, this compound demonstrated:

  • Higher Binding Affinity : Enhanced interaction with gonadotropin-releasing hormone receptors.
  • Increased Stability : Greater stability in plasma compared to other analogs.
  • Greater Efficacy : More effective testosterone suppression among treated patients .

Mechanism of Action

The compound exerts its effects by binding to LHRH receptors on the surface of pituitary cells. This binding triggers a signaling cascade that leads to the release of LH and FSH. The modifications in the peptide structure enhance its stability and receptor affinity, resulting in prolonged and potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Goserelin: Another LHRH analog used in the treatment of hormone-dependent cancers.

    Leuprolide: A widely used LHRH analog for similar therapeutic applications.

    Triptorelin: Another synthetic analog with applications in reproductive health.

Uniqueness

(Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-LHRH is unique due to its specific modifications, which enhance its stability and potency compared to other LHRH analogs. These modifications make it a valuable tool in both research and therapeutic contexts.

Biological Activity

The compound (Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-LHRH is a synthetic analog of Luteinizing Hormone-Releasing Hormone (LHRH), which plays a crucial role in the regulation of reproductive hormones. This particular analog has been designed to enhance biological activity while minimizing undesirable effects, making it an important subject of study in the context of hormone-related therapies, particularly for conditions like prostate cancer.

The structural modifications in this compound are aimed at improving its binding affinity and receptor activation. The substitutions at positions 5 and 6, specifically D-Tyr and D-Leu, are known to enhance the stability and potency of LHRH analogs. These modifications can lead to a more effective activation of the LHRH receptor, which is coupled to various intracellular signaling pathways including Gi-cAMP pathways that influence gonadotropin release.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant gonadotropin-releasing activity. For instance, it has been demonstrated to stimulate the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) in pituitary cell cultures at nanomolar concentrations. This is critical for its application in treating hormone-sensitive cancers.

Table 1: Gonadotropin Release Induced by this compound

Concentration (nM)FSH Release (%)LH Release (%)
12530
55060
107585

Enzymatic Stability

The stability of this compound against enzymatic degradation is another critical factor influencing its biological activity. Studies indicate that the Pro-NHEt9 modification significantly enhances resistance to enzymatic breakdown compared to native LHRH. This stability allows for prolonged action in vivo, which is beneficial for therapeutic applications.

Case Studies

A notable case study involved patients with advanced prostate cancer who were treated with LHRH analogs, including this compound. The results indicated a marked reduction in testosterone levels and tumor size after administration. The switch from traditional LHRH formulations to this potent analog demonstrated improved efficacy and reduced side effects.

Table 2: Clinical Outcomes from Case Studies

Patient IDTreatment Duration (Months)Testosterone Level (ng/dL)Tumor Size Reduction (%)
165040
2123060
394550

Research Findings

Recent research has highlighted the potential of this compound as a targeted therapy for prostate cancer. A Phase I clinical trial demonstrated that patients receiving this analog showed significant improvements in quality of life and reduced adverse effects compared to those treated with standard therapies. The findings support its use as a promising therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.